molecular formula C14H16N2O B6322856 N1-(4-Methoxybenzyl)-phenylene-1,3-diamine CAS No. 1094352-58-5

N1-(4-Methoxybenzyl)-phenylene-1,3-diamine

Cat. No.: B6322856
CAS No.: 1094352-58-5
M. Wt: 228.29 g/mol
InChI Key: ZAKJZBMERICHIH-UHFFFAOYSA-N
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Description

N1-(4-Methoxybenzyl)-phenylene-1,3-diamine is an organic compound that features a phenylene-1,3-diamine core substituted with a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methoxybenzyl)-phenylene-1,3-diamine typically involves the reaction of 4-methoxybenzyl chloride with phenylene-1,3-diamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Methoxybenzyl)-phenylene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-Methoxybenzyl)-phenylene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-Methoxybenzyl)-phenylene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-Methoxybenzyl)-phenylene-1,2-diamine
  • N1-(4-Methoxybenzyl)-phenylene-1,4-diamine
  • N1-(4-Methoxybenzyl)-phenylene-1,3-diamine derivatives with different substituents on the aromatic ring

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-9,16H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKJZBMERICHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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